Emblicanin A
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Overview
Description
Emblicanin A: is an organic compound belonging to the class of 1,2-diolsThis compound is a derivative of ascorbic acid (vitamin C) and is commonly used in the food industry as an antioxidant and preservative.
Preparation Methods
Synthetic Routes and Reaction Conditions: Emblicanin A is typically synthesized from D-glucose through a fermentation process involving Pseudomonas fluorescens bacteria. The synthesis proceeds through the intermediate 2-keto-D-gluconic acid.
Industrial Production Methods: The industrial production of d-erythro-hex-2-enonic acid involves several steps:
Fermentation: D-glucose is fermented using Pseudomonas fluorescens bacteria to produce 2-keto-D-gluconic acid.
Oxidation: The intermediate is then oxidized to form d-erythro-hex-2-enonic acid.
Purification: The final product is purified through crystallization and filtration processes.
Chemical Reactions Analysis
Types of Reactions: Emblicanin A undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: It can be reduced to form ascorbic acid.
Substitution: It can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed:
Oxidation: Derivatives such as 2,3-didehydro-3-O-sodio-D-erythro-hexono-1,4-lactone.
Reduction: Ascorbic acid.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: Emblicanin A is used as a key intermediate in the synthesis of complex molecules, such as alkyl 2-acyloxy α-D-erythro-hex-2-enopyranoside diesters.
Biology: It plays a role in the degradation of l-ascorbic acid in aqueous solutions, forming products like l-erythro-2,3-hexodiulosonic acid.
Medicine: Derivatives of d-erythro-hex-2-enonic acid have shown antiproliferative activity against human cancer cell lines, indicating potential in cancer research.
Industry: It is used in the food industry as an antioxidant and preservative, particularly in processed meats to retain color and prevent spoilage.
Mechanism of Action
Emblicanin A exerts its effects primarily through its antioxidant properties. It captures oxygen and reduces the formation of oxidized compounds, thereby preventing spoilage and maintaining the quality of food products. In biological systems, it participates in various biochemical processes, including the metabolism of vitamin C.
Comparison with Similar Compounds
Ascorbic Acid (Vitamin C): Both compounds have similar chemical structures and antioxidant properties, but d-erythro-hex-2-enonic acid is more stable and less expensive.
Sodium Erythorbate: This is the sodium salt form of d-erythro-hex-2-enonic acid and is commonly used in the food industry for its antioxidant properties.
Uniqueness: Emblicanin A is unique due to its stability and cost-effectiveness compared to ascorbic acid. It is widely used in the food industry for its superior antioxidant properties and ability to prevent the formation of carcinogenic nitrosamines in processed meats.
Properties
IUPAC Name |
[(10R,15R)-3,4,5,21,22,23-hexahydroxy-8,13,18-trioxo-12-(3,4,5-trihydroxybenzoyl)oxy-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,11,19,21-heptaen-11-yl] 3,4,5-trihydroxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H22O22/c35-12-1-8(2-13(36)21(12)41)30(47)55-28-27-18(53-34(51)29(28)56-31(48)9-3-14(37)22(42)15(38)4-9)7-52-32(49)10-5-16(39)23(43)25(45)19(10)20-11(33(50)54-27)6-17(40)24(44)26(20)46/h1-6,18,27,35-46H,7H2/t18-,27-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHSSTYZXFBDNL-DNOBIOAJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(=C(C(=O)O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O1)O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H](C(=C(C(=O)O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O1)O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H22O22 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
782.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180465-44-5 |
Source
|
Record name | Emblicanin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180465445 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | EMBLICANIN A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T0143S5US | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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